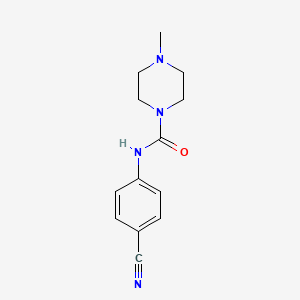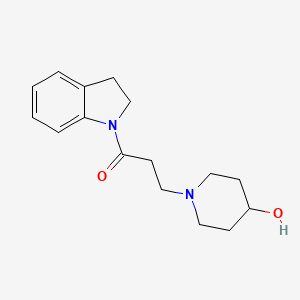![molecular formula C14H16N2O2 B7475262 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7475262.png)
2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name of TAK-659 and belongs to the class of kinase inhibitors.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide involves the inhibition of specific kinases. BTK inhibition, for example, has been shown to be effective in the treatment of B-cell malignancies. FLT3 inhibition has been shown to be effective in the treatment of acute myeloid leukemia. ITK inhibition has been shown to be effective in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide have been extensively studied. It has been shown to have anti-inflammatory effects, which make it a promising candidate for the treatment of inflammatory disorders. It has also been shown to have anti-tumor effects, which make it a promising candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide is its specificity towards certain kinases. This makes it a valuable tool for studying the role of these kinases in various diseases. However, one of the limitations of this compound is its potential toxicity. Careful consideration must be given to the dosage and administration of this compound in lab experiments.
Future Directions
There are many future directions for the study of 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide. One potential direction is the development of more specific inhibitors that target specific kinases. Another potential direction is the investigation of the potential synergistic effects of this compound with other drugs. Additionally, the potential use of this compound in combination with immunotherapy for the treatment of cancer is an area of active research.
Synthesis Methods
The synthesis of 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide involves the reaction between 2-methyl-1,3-oxazole-4-carboxylic acid and 4-aminobenzonitrile. The reaction is carried out in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 1-hydroxybenzotriazole (HOBt). The resulting product is then purified using column chromatography to obtain a pure form of 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide.
Scientific Research Applications
2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide has been extensively studied for its potential applications in scientific research. It has been shown to have inhibitory effects on various kinases, including BTK, FLT3, and ITK. This makes it a promising candidate for the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders.
properties
IUPAC Name |
2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)14(17)16-12-6-4-11(5-7-12)13-8-18-10(3)15-13/h4-9H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFAQHIHZBRZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)




![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)

![1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7475257.png)

![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)